molecular formula C18H18N4O3S B15079011 5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(3,4-dimethoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Katalognummer: B15079011
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: HWRDVXJMZPUXGO-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, methoxy groups, and a hydrosulfide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate.

    Formation of the Benzylidene Group: The benzylidene group can be formed through a condensation reaction between an aldehyde (such as 4-methoxybenzaldehyde) and an amine derivative of the triazole ring.

    Introduction of the Hydrosulfide Group: The hydrosulfide group can be introduced through a nucleophilic substitution reaction using hydrogen sulfide or a suitable hydrosulfide donor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as halides or amines.

    Condensation: The benzylidene group can participate in condensation reactions with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides (e.g., bromine, chlorine), amines, dimethylformamide, and potassium carbonate.

    Condensation: Aldehydes, ketones, amines, ethanol, and acetic acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

    Condensation: New carbon-carbon or carbon-heteroatom bonded compounds.

Wissenschaftliche Forschungsanwendungen

5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core and hydrosulfide group.

    Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, leading to a decrease in their catalytic activity.

    Protein Interactions: The compound can interact with proteins, affecting their structure and function, which can lead to changes in cellular processes.

    Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with receptors or signaling molecules, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-ethoxy-benzylidene)-hydrazide
  • 5-(2,5-Dimethoxyphenyl)-2H-pyrazole-3-carboxylic acid (4-hydroxy-3-methoxy-benzylidene)hydrazide
  • 5-(4-Methoxyphenyl)-2H-pyrazole-3-carboxylic acid (3-allyl-2-hydroxy-benzylidene)-hydrazide

Uniqueness

5-(3,4-Dimethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its combination of a triazole ring, methoxy groups, and a hydrosulfide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and biological studies.

Eigenschaften

Molekularformel

C18H18N4O3S

Molekulargewicht

370.4 g/mol

IUPAC-Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-14-7-4-12(5-8-14)11-19-22-17(20-21-18(22)26)13-6-9-15(24-2)16(10-13)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+

InChI-Schlüssel

HWRDVXJMZPUXGO-YBFXNURJSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

Kanonische SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.